

Azenosertib In Vitro Cell Viability Assays: Application Notes and Protocols

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Compound of Interest

Compound Name: Azenosertib

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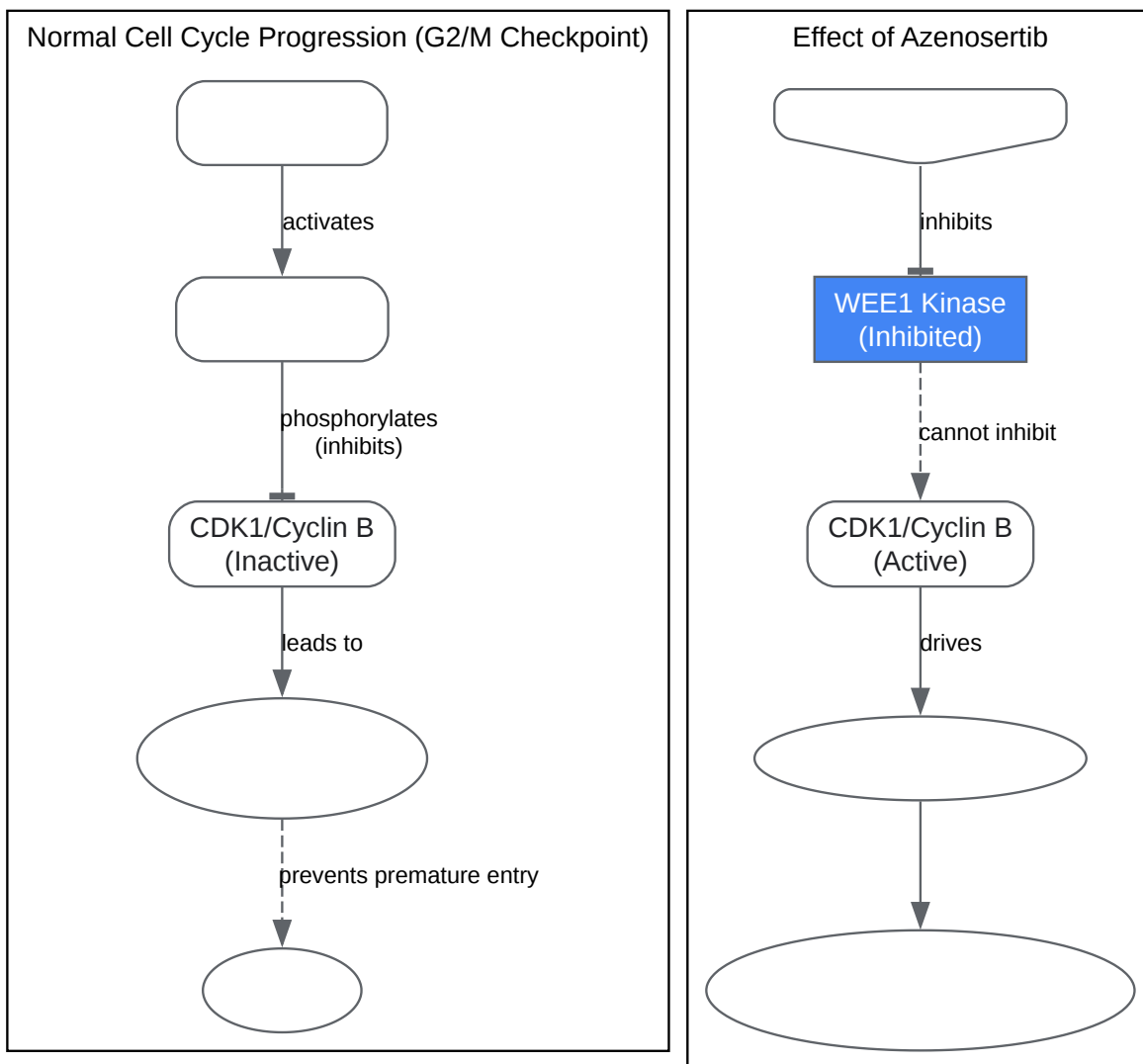
Introduction

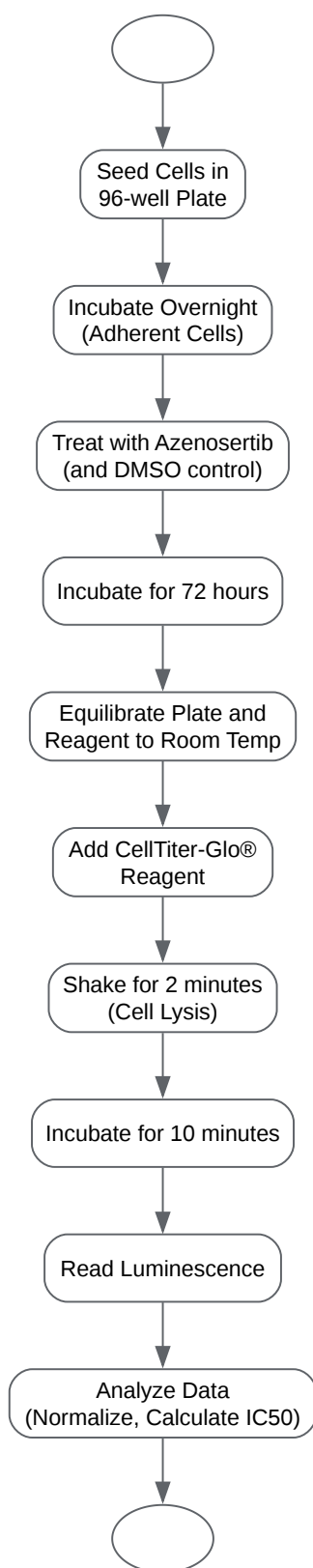
Azenosertib (ZN-c3) is a potent and selective inhibitor of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2] By inhibiting WEE1, **Azenosertib** forces cancer cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[1][2] This mechanism of action makes **Azenosertib** a promising therapeutic agent for a variety of solid tumors.[1][2] Accurate and reproducible in vitro assays are essential for characterizing the cytotoxic and anti-proliferative effects of **Azenosertib**. This document provides detailed protocols for commonly used cell viability assays and summarizes key experimental data.

Mechanism of Action: Azenosertib and the WEE1 Signaling Pathway

WEE1 is a tyrosine kinase that plays a crucial role in preventing cells with damaged DNA from entering mitosis.[3] It does this by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[3] This inactivation allows for cell cycle arrest at the G2 checkpoint, providing time for DNA repair.[1] In many cancer cells, particularly those with p53 mutations, the G1 checkpoint is defective, making them highly reliant on the G2 checkpoint for survival.[4]

Azenosertib selectively inhibits WEE1, preventing the phosphorylation of CDK1 and CDK2.[3] This leads to the activation of the CDK1/Cyclin B complex, which pushes the cell into mitosis regardless of its DNA integrity.[1] The accumulation of unrepaired DNA damage during mitosis results in mitotic catastrophe and subsequent cell death.[1][2]





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